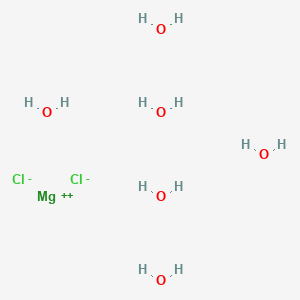

Magnesium chloride hexahydrate

MgCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

MgCl2

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C

In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C

In water, 54.6 g/100 g @ 20 °C

Solubility in water, g/100ml at 20 °C: 54.3

Synonyms

Canonical SMILES

Magnesium chloride hexahydrate is an inorganic compound represented by the chemical formula MgCl₂·6H₂O. It typically appears as colorless or white crystals and is highly soluble in water, with a solubility of approximately 2350 g/L at 20 °C . This compound is a hydrated form of magnesium chloride, which can exist in several hydration states, including monohydrate, hexahydrate, and dodecahydrate. At room temperature, magnesium chloride hexahydrate is deliquescent, meaning it can absorb moisture from the air and dissolve into a liquid .

The molar mass of magnesium chloride hexahydrate is 203.3 g/mol, and it has a density of about 1.569 g/cm³. The melting point of this compound is around 116.7 °C, where it decomposes to release hydrochloric acid gas . Its crystalline structure features octahedral coordination of the magnesium ion with six water molecules .

Coagulation Research

Due to its high purity and defined ionic composition, magnesium dichloride hexahydrate serves as a valuable tool in coagulation studies []. Researchers utilize it to investigate the effects of magnesium ions (Mg²⁺) and chloride ions (Cl⁻) on the coagulation process. This knowledge is applicable in various industries, including water treatment and wastewater management, where efficient flocculation and sedimentation are crucial for purification [].

Solution Chemistry

The high solubility of magnesium dichloride hexahydrate in water makes it a preferred choice for studies in solution chemistry. Its well-defined structure allows researchers to precisely control the ionic strength and magnesium ion concentration within their experiments []. This facilitates investigations into various phenomena, such as zeta potential, which plays a role in understanding the stability of colloids and suspensions [].

Desalination Research

Magnesium dichloride hexahydrate serves as a model compound in desalination research. By studying its behavior during desalination processes like reverse osmosis or electrodialysis, researchers gain insights into the efficiency of removing salt ions from water []. This knowledge is critical for developing improved desalination technologies for producing clean water from saline sources.

Other Research Applications

Beyond the areas mentioned above, magnesium dichloride hexahydrate finds use in various other scientific research fields. These include studies on:

- Dehydration: Upon heating, it loses water molecules to form anhydrous magnesium chloride:

- Electrolysis: Anhydrous magnesium chloride serves as a precursor for metallic magnesium through electrolysis:

- Reaction with bases: It reacts with strong bases to form magnesium hydroxide:

These reactions highlight its utility in both industrial processes and laboratory settings.

Magnesium chloride hexahydrate plays a significant role in biological systems, primarily due to its contribution to magnesium ion availability, which is essential for numerous physiological functions. Magnesium ions are involved in over 300 enzymatic reactions, including those related to energy production, protein synthesis, and muscle contraction . Additionally, magnesium chloride is used in medical applications such as intravenous solutions for patients undergoing dialysis .

In dietary supplements, it is often marketed as "magnesium oil," despite being a solution rather than an oil. This form is believed to enhance transdermal absorption of magnesium .

Magnesium chloride hexahydrate can be synthesized through several methods:

- From Brine or Seawater: The most common method involves extracting magnesium chloride from brine or seawater through evaporation processes followed by crystallization.

- Chemical Reaction: It can also be produced by reacting magnesium oxide or magnesium carbonate with hydrochloric acid:

- Thermal Decomposition: Heating certain hydrated forms of magnesium salts can yield magnesium chloride hexahydrate.

These methods ensure the availability of this compound for various applications across industries.

Magnesium chloride hexahydrate has diverse applications:

- Industrial Uses: It serves as a raw material in the production of metallic magnesium via electrolysis and is utilized in the manufacture of refractory materials and construction products such as cement and particleboard .

- Agriculture: It acts as a desiccant and is used in fertilizers and soil conditioners.

- Food Industry: In food processing, it functions as a coagulant for tofu and other products .

- Medical

Research on the interactions of magnesium chloride hexahydrate with other compounds has revealed its potential synergistic effects when combined with various nutrients and medications. For example, studies suggest that co-administration with vitamin D may enhance the bioavailability of both compounds in promoting bone health . Furthermore, its role in hydration solutions indicates its importance in electrolyte balance during physical exertion or illness.

Magnesium chloride hexahydrate shares similarities with several other compounds that contain magnesium and chloride ions. Here are some notable examples:

| Compound | Chemical Formula | Hydration State | Unique Properties |

|---|---|---|---|

| Magnesium Chloride Monohydrate | MgCl₂·H₂O | Monohydrate | Less soluble than the hexahydrate |

| Magnesium Chloride Dodecahydrate | MgCl₂·12H₂O | Dodecahydrate | More water content; lower melting point |

| Calcium Chloride Hexahydrate | CaCl₂·6H₂O | Hexahydrate | Used primarily as a drying agent |

| Potassium Chloride | KCl | Anhydrous | Commonly used as a salt substitute |

Magnesium chloride hexahydrate stands out due to its high solubility and specific applications in both industrial and biological contexts. Its unique crystalline structure allows for efficient hydration and interaction with biological systems, making it an essential compound across various fields.

Physical Description

Colourless, odourless, very deliquescent flakes or crystals

White to gray deliquescent solid; heat evolved when dissolves in water; [Sax]

DELIQUESCENT WHITE SOLID IN VARIOUS FORMS.

Color/Form

LUSTROUS HEXAGONAL CRYSTALS

Soft leaflets

Colorless or white crystals

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

1412 °C

Heavy Atom Count

Density

2.3 g/cm³

Decomposition

Melting Point

UNII

02F3473H9O

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 227 of 232 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

Parenteral magnesium chloride and magnesium sulfate are used in conditions that require an increase in magnesium ions for electrolyte adjustment. /Included in US product labeling/

TWO CASES OF RICKETS ASSOC WITH HYPOMAGNESEMIA ARE REPORTED; THEY DID NOT RESPOND TO TREATMENT WITH MASSIVE DOSES OF VITAMIN D, BUT SHOWED EXCELLENT RESPONSE TO ORAL MAGNESIUM CHLORIDE SUPPLEMENTATION (20 MEQ/DAY).

MEDICATION (VET): MGCL2 ENEMAS ARE SUGGESTED AS EMERGENCY TREATMENT FOR BEEF COWS SHOWING SIGNS OF HYPOMAGNESEMIC TETANY.

For more Therapeutic Uses (Complete) data for MAGNESIUM CHLORIDE (13 total), please visit the HSDB record page.

Mechanism of Action

MECHANISMS OF ACTION OF MAGNESIUM CHLORIDE STUDIED IN 10 ADULT VOLUNTEERS. RESULTS SUGGESTED MAGNESIUM ION IN DUODENUM IS RELATIVELY WEAK STIMULUS TO PANCREAS & GALLBLADDER. IT IS WEAK STIMULANT TO CHOLECYSTOKININ RELEASE & INHIBITS NET JEJUNAL WATER ABSORPTION.

...The oral administration of a single /800 mg/ dose of magnesium chloride /in healthy volunteers/ resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion.

Other CAS

Absorption Distribution and Excretion

Magnesium is excreted in urine. Unabsorbed magnesium is excreted in feces

Bone (50% to 60%); extracellular fluid (1% to 2%)

Maximum magnesium clearance is directly proportional to creatinine clearance.

...Three mature ewes each received by intrarumenal infusion a supplement of 0, 1, 2 and 3 g Mg/d in sequence over four 10-day periods. Net Mg absorption distal to the pylorus took place down its electrochemical gradient, although the quantity absorbed remained small during the control and first infusion periods. The bulk of Mg absorption occurred before the pylorus and, during the control and first infusion periods, took place against its electrochemical gradient. The net Mg absorption proximal to the pylorus rose with declining efficiency as Mg intake was increased. It is suggested that saturation of the absorption process at this site was occurring.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Bicuculline

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

... PREPARED FROM MAGNESIUM AMMONIUM CHLORIDE HEXAHYDRATE IN PRESENCE OF HCL ... .

METHOD OF PURIFICATION: RECRYSTALLIZATION.

Molten magnesium chloride can be formed by the direct carbochlorination of magnesium oxide obtained from the calcination of magnesium carbonate ores or magnesium hydroxide.

Magnesium chloride can be produced in large quantities from (1) carnallite or the end brines of the potash industry; (2) magnesium hydroxide precipitated from seawater; (3) by chlorination of magnesium oxide from various sources in the presence of carbon or carbonaceous materials; and (4) as a by-product in the manufacture of titanium.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Plastics Material and Resin Manufacturing

Utilities

Wholesale and Retail Trade

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Primary Metal Manufacturing

Food, beverage, and tobacco product manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Petrochemical Manufacturing

Magnesium chloride (MgCl2): ACTIVE

PARENTERALLY, AS SOURCE OF MG. READILY AVAIL SOURCE OF MG ON ORAL DOSING IN CATTLE. STABILIZES LIQUID SUSPENSIONS OF LIVER VIRUSES &... SERVES AS BACTERIOSTATIC & MYCOSTATIC AGENT. IN LABORATORIES, TO "ANESTHETIZE" PROTOZOA.../& LEECHES/. ...ITS USE IS AVOIDED AS DIETARY SUPPLEMENT.

Interactions

The effects of intracerebroventricular administration of calcium or magnesium on the blood pressure regulation in the brain were investigated. The systolic blood pressure in spontaneously hypertensive rats (male, 13-wk-old) was decreased by calcium chloride (100 ug/rat) and increased by magnesium chloride (20, 100, or 500 ug/rat). The depressor response induced by calcium was inhibited by magnesium chloride in a dose-dependent manner. Combining these results with those previously reported, it is suggested that magnesium inhibits the ability of calcium to reduce blood pressure through calmodulin- and dopamine-dependent functions in the brain.

Three adult male squirrel monkeys that were trained to respond on a 3-min fixed-interval schedule of food reinforcement were injected with various doses of magnesium chloride (MgCl(2), 30 and 100 mg/kg), cocaine (0.03-3.0 mg/kg), and their combination. ...MgCl(2) had little effect on responding during the 2 hr sessions. Low doses of cocaine (0.03-0.1 mg/kg) were ineffective, intermediate doses (0.1-1.0 mg/kg) increased responding, and high doses (1.0-3.0 mg/kg) decreased responding. When MgCl(2) was combined with intermediate doses of cocaine, the rate-increasing effects of cocaine were attenuated. Less reliably, increased rates of responding were sometimes observed when MgCl(2) was combined with low (ineffective) or high (rate-decreasing) doses of cocaine. These interactions depended both on the time following injection and the dose of MgCl(2) and showed marked individual differences. These effects observed in monkeys are similar to some of the interactions previously reported in rodents.

...In Ca-free soln, maintained contractions /in estrogen-dominated rat uterus/ induced by oxytocin and vanadate are augmented by Mg2+ /(administered as MgCl2)/.

For more Interactions (Complete) data for MAGNESIUM CHLORIDE (7 total), please visit the HSDB record page.